Cas no 946-31-6 (2-Chloro-4,6-dinitrophenol)

2-Chloro-4,6-dinitrophenol is a chlorinated dinitrophenol compound with applications in chemical synthesis and research. Its structure features both chloro and nitro functional groups, contributing to its reactivity and utility as an intermediate in organic reactions. This compound is particularly valued for its role in the synthesis of dyes, pesticides, and other specialty chemicals. Its electron-withdrawing groups enhance its stability and make it suitable for selective transformations. Handling requires caution due to its potential toxicity and explosive nature under certain conditions. Proper storage and safety protocols are essential when working with this compound in laboratory or industrial settings.
2-Chloro-4,6-dinitrophenol structure
2-Chloro-4,6-dinitrophenol structure
Product Name:2-Chloro-4,6-dinitrophenol
CAS No:946-31-6
MF:C6H3ClN2O5
MW:218.551420450211
MDL:MFCD00024234
CID:83244
PubChem ID:24847619
Update Time:2025-06-09

2-Chloro-4,6-dinitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4,6-dinitrophenol
    • 2-Chlor-4,6-dinitrophenol
    • 2-Chloro-4
    • 2,4-Dinitro-6-chlorophenol
    • NSC 3
    • NSC 38993
    • NSC 6072
    • 2-Chloro-4,6-dinitrophenol (ACI)
    • 6-Chloro-2,4-dinitrophenol
    • MDL: MFCD00024234
    • Inchi: 1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
    • InChI Key: PCBCIXWBAPIVDV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(O)=C(Cl)C=1)=O

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Yellow crystals
  • Density: 1.769±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 110-114 °C (lit.)
  • Solubility: Very slightly soluble (0.2 g/l) (25 º C),
  • Solubility: Not determined

2-Chloro-4,6-dinitrophenol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • RTECS:SK4200000
  • Hazardous Material Identification: Xi
  • HazardClass:9
  • PackingGroup:None
  • Storage Condition:Store at room temperature

2-Chloro-4,6-dinitrophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C423213-50mg
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$ 50.00 2022-06-06
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abcr
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2-Chloro-4,6-dinitrophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic anhydride
Reference
Formation of 4-halo-4-nitrocyclohexa-2,5-dienones on nitration of p-halophenols and p-halophenyl acetates
Clewley, Robin G.; Cross, Gordon G.; Fischer, Alfred; Henderson, George N., Tetrahedron, 1989, 45(5), 1299-210

Production Method 2

Reaction Conditions
Reference
Study of the reaction of mono- and dinitrophenols with dimethyl-, diethyl-, and diisopropylchloramines
Pogaleeva, A. M.; Ryzhova, G. L.; Bortovoi, I. M., Vopr. Khimii, 1977, (12), 20-6

Production Method 3

Reaction Conditions
Reference
Nitration of 3-hydroxycoumarins
Das, Ranajit, Science and Culture, 1971, 37(7),

Production Method 4

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid ,  Oxygen Solvents: Water ;  24 h, 30 °C
Reference
Nitrogen Oxides and Nitric Acid Enable the Sustainable Hydroxylation and Nitrohydroxylation of Benzenes under Visible Light Irradiation
Hofmann, Laura Elena; Mach, Leonard; Heinrich, Markus R., Journal of Organic Chemistry, 2018, 83(1), 431-436

Production Method 5

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  3 h, reflux; reflux → 0 °C
Reference
New one-pot synthesis of 4-hydroxybenzaldehyde derivatives and picric acid from 4-hydroxyphenylglycine with HNO3/H2O
Shin, Young-Gyun; Yoon, Sung-Hwa, Bulletin of the Korean Chemical Society, 2009, 30(11), 2819-2822

Production Method 6

Reaction Conditions
1.1 Reagents: Cupric nitrate ,  Potassium persulfate Solvents: Acetonitrile ;  20 h, 70 °C
Reference
Visible-Light-Induced Radical Polynitration of Arylboronic Acids: Synthesis of Polynitrophenols
Zhang, Qi; Raveendra Babu, Kaki; Huang, Zhouliang; Song, Jinna; Bi, Xihe, Synthesis, 2018, 50(15), 2891-2896

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Ammonolysis of aryl toluenesulfonate esters: evidence for the concerted displacement of the aryl oxide group
Suttle, Nicola A.; Williams, Andrew, Journal of the Chemical Society, 1983, (10), 1563-7

Production Method 8

Reaction Conditions
Reference
Picryl derivatives of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
Coburn, Michael D.; Lee, Kien Yin, Journal of Heterocyclic Chemistry, 1990, 27(3), 575-7

Production Method 9

Reaction Conditions
Reference
Chloronitroanilines and chloronitrophenols
, European Patent Organization, , ,

Production Method 10

Reaction Conditions
Reference
6-Chloro-2,4-dinitrophenol
, Federal Republic of Germany, , ,

2-Chloro-4,6-dinitrophenol Raw materials

2-Chloro-4,6-dinitrophenol Preparation Products

2-Chloro-4,6-dinitrophenol Suppliers

Amadis Chemical Company Limited
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Purity:99%
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2-Chloro-4,6-dinitrophenol Related Literature

Additional information on 2-Chloro-4,6-dinitrophenol

Professional Introduction to 2-Chloro-4,6-dinitrophenol (CAS No. 946-31-6)

2-Chloro-4,6-dinitrophenol, identified by its CAS number 946-31-6, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its chloro and dinitro substituents on a phenolic backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and material science. The structural features of 2-Chloro-4,6-dinitrophenol make it a valuable intermediate in the synthesis of various pharmacologically active molecules, dyes, and specialty chemicals.

The chemical properties of 2-Chloro-4,6-dinitrophenol are influenced by the presence of both electron-withdrawing nitro groups and an electron-donating chloro group. These substituents contribute to its reactivity, making it a useful building block in organic synthesis. The nitro groups enhance its ability to participate in nucleophilic substitution reactions, while the chloro group can undergo various transformations, including displacement reactions and coupling reactions. This dual functionality has been exploited in the development of novel compounds with potential applications in medicinal chemistry.

In recent years, 2-Chloro-4,6-dinitrophenol has been studied for its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop intermediates for antibiotics, antiviral agents, and anti-inflammatory drugs. The compound's ability to undergo selective functionalization has made it a cornerstone in the construction of complex molecular architectures. For instance, studies have demonstrated its utility in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically relevant molecules.

The pharmaceutical industry has shown particular interest in derivatives of 2-Chloro-4,6-dinitrophenol due to their potential therapeutic effects. Researchers have investigated its derivatives as candidates for treating various diseases, including infectious diseases and chronic conditions. The nitro groups on the phenol ring can be reduced to amine functionalities, which can then be further modified to produce bioactive molecules. Additionally, the chloro group can be replaced with other functional groups to tailor the properties of the resulting compounds.

Advances in synthetic methodologies have further expanded the applications of 2-Chloro-4,6-dinitrophenol. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production of this compound and its derivatives. These innovations have not only improved the accessibility of 2-Chloro-4,6-dinitrophenol but also facilitated its use in large-scale pharmaceutical manufacturing. The compound's versatility makes it a valuable asset in the chemist's toolkit for developing new drugs and materials.

The environmental impact of using 2-Chloro-4,6-dinitrophenol has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Sustainable chemistry approaches are being explored to ensure that the production of this compound is environmentally friendly. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing and pharmaceutical development.

In conclusion, 2-Chloro-4,6-dinitrophenol, with its CAS number 946-31-6, is a multifaceted compound with significant applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a key player in the advancement of medicinal chemistry and material science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:946-31-6)2-Chloro-4,6-dinitrophenol
A845029
Purity:99%
Quantity:25g
Price ($):345.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:946-31-6)2-氯-4,6-二硝基苯酚
LE5688794
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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